molecular formula C17H27NO6 B591604 (2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 877069-25-5

(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B591604
CAS No.: 877069-25-5
M. Wt: 341.404
InChI Key: SDOGPIGJXDYBIY-WXHSDQCUSA-N
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Description

(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a pyrrolidine ring and multiple chiral centers, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chiral centers. One common approach is to start with a suitable pyrrolidine precursor and introduce the desired substituents through a series of reactions such as esterification, reduction, and protection/deprotection steps.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and developing enantioselective reactions.

Biology

In biology, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. Its structure allows for the exploration of how different functional groups interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its unique structure could be modified to enhance its pharmacological properties and target specific diseases.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can be compared to other chiral pyrrolidine derivatives, such as:
    • (2S,4R)-1-((S)-2-((Cyclohexyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
    • (2S,4R)-1-((S)-2-((Cyclopropoxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-cyclopentyloxycarbonyl-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-17(2,3)13(16(23)24-11-6-4-5-7-11)14(20)18-9-10(19)8-12(18)15(21)22/h10-13,19H,4-9H2,1-3H3,(H,21,22)/t10-,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOGPIGJXDYBIY-WXHSDQCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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